![molecular formula C21H22ClN3O B2762390 N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide CAS No. 882227-09-0](/img/structure/B2762390.png)
N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide
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Description
N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research. BPPC belongs to the pyrazole family of compounds and has been studied extensively due to its potential therapeutic applications.
Scientific Research Applications
Laser Dye
The compound has been investigated as a potential laser dye. Its photostability and fluorescence properties make it suitable for use in laser systems. Researchers have explored its amplified spontaneous emission characteristics, which are crucial for laser applications .
Energy and Electron Transfer Reactions
N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide has shown promise in energy and electron transfer reactions. Understanding its behavior in these processes can inform the design of efficient energy conversion systems .
Site-Selective Spectroscopy
Biological systems often require site-selective spectroscopy to study specific regions or molecules. The compound’s unique properties may enable targeted spectroscopic experiments, aiding researchers in understanding biological processes .
p-n Hetero-Junction Solar Cells
In the realm of solar energy, p-n hetero-junction solar cells play a crucial role. Researchers have explored the compound’s potential in enhancing the efficiency of such solar cells. Its electronic properties and stability are relevant factors in this context .
Fluorescence Quenching and Excitation Energy Transfer
The compound exhibits interesting fluorescence quenching behavior and excitation energy transfer. These properties are valuable for applications in sensors, imaging, and optoelectronic devices. Understanding the underlying mechanisms is essential for optimizing these applications .
Chemical Probe Molecule
Researchers have used N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide as a chemical probe in various studies. Its interactions with other molecules provide insights into molecular interactions, binding sites, and reactivity .
These applications highlight the compound’s versatility and potential impact across different scientific domains. Further research and exploration will undoubtedly reveal additional uses and enhance our understanding of its properties . If you need more information or have any other requests, feel free to ask!
properties
IUPAC Name |
N-[5-(4-tert-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-21(2,3)16-11-9-15(10-12-16)18-13-19(23-20(26)14-22)25(24-18)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUGOPDOGMIVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide |
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